N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound recognized for its role as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor used primarily in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound has the CAS number 477600-74-1 and is classified within the category of pharmaceutical intermediates. Its significance lies in its structural features and its application in medicinal chemistry, particularly in developing targeted therapies for inflammatory conditions .
The synthesis of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several steps that include the use of specific reagents and reaction conditions. Key starting materials include 1-piperidinecarboxylic acid derivatives and various pyrrolo[2,3-d]pyrimidine intermediates.
The process often requires purification steps such as crystallization or chromatography to isolate the desired compound with high purity levels, typically above 95% .
The molecular formula for N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C13H19N5. The compound features a complex structure that includes a piperidine ring fused with a pyrrolo[2,3-d]pyrimidine moiety.
Key structural characteristics include:
The stereochemistry at the piperidine ring is crucial for its biological activity, emphasizing the importance of chirality in pharmaceutical compounds .
N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound's properties to improve efficacy or reduce side effects during drug development processes .
The mechanism of action of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily relates to its function as an intermediate in synthesizing tofacitinib. Tofacitinib acts as a selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.
The inhibition of these kinases disrupts the signaling pathways involved in inflammation and immune response by preventing the phosphorylation of target proteins necessary for cytokine signaling. This action leads to reduced inflammatory responses in conditions such as rheumatoid arthritis .
N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H19N5 |
Molecular Weight | 245.32 g/mol |
Purity | >95% |
Physical Form | Solid |
Storage Conditions | Refrigerated (2–8°C) |
The compound is typically stored under controlled conditions to maintain stability and prevent degradation .
N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves primarily as an intermediate in pharmaceutical synthesis. Its applications include:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8